

# Tofersen's Molecular Landscape: An In-depth Examination of Targets Beyond SOD1 mRNA

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular targets of **Tofersen**, an antisense oligonucleotide (ASO) therapy for superoxide dismutase 1 (SOD1)-associated amyotrophic lateral sclerosis (ALS). While **Tofersen**'s primary mechanism involves the targeted degradation of SOD1 mRNA, emerging evidence from recent proteomics studies reveals a broader spectrum of molecular effects. This document delves into these off-target interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways.

### Primary Mechanism of Action: Targeting SOD1 mRNA

**Tofersen** is an ASO designed to bind to the messenger RNA (mRNA) of the SOD1 gene. This binding event triggers the action of RNase H, an endogenous enzyme that selectively degrades the RNA strand of an RNA/DNA hybrid.[1][2][3] This process effectively reduces the translation of SOD1 mRNA into the toxic mutant SOD1 protein, which is a key driver of motor neuron degeneration in SOD1-ALS.[3][4]

## Beyond SOD1: Unveiling Off-Target Molecular Changes



A pivotal study utilizing a highly sensitive nucleic acid-linked immuno-sandwich assay (NULISA™) on cerebrospinal fluid (CSF) and serum samples from SOD1-ALS patients treated with **Tofersen** has identified significant changes in a panel of 120 neural, glial, and inflammatory markers.[5][6] These findings point to a complex, time-dependent differential response to the therapy, extending beyond the intended SOD1 knockdown.[7]

#### **Downregulated Proteins**

Treatment with **Tofersen** has been associated with a reduction in the levels of several proteins implicated in neuronal function and neurodegeneration.

Table 1: Downregulated Proteins Following **Tofersen** Treatment

| Protein                                         | Function                                      | Fold Change<br>(Timepoint) | p-value            |
|-------------------------------------------------|-----------------------------------------------|----------------------------|--------------------|
| Neuropentraxin 1<br>(NPTX1)                     | Synaptic plasticity, neuronal remodeling      | Data not available         | Data not available |
| Neuropentraxin 2<br>(NPTX2)                     | Synaptic function and plasticity              | Data not available         | Data not available |
| Neuropentraxin<br>Receptor (NPTXR)              | Neuronal signaling                            | Data not available         | Data not available |
| Neuropeptide Y (NPY)                            | Neurotransmission, neuroprotection            | Data not available         | Data not available |
| Ubiquitin C-terminal<br>Hydrolase L1<br>(UCHL1) | Protein degradation,<br>ubiquitin homeostasis | Data not available         | Data not available |
| Amyloid-beta 1-42<br>(Aβ1-42)                   | Component of amyloid plaques                  | Data not available         | Data not available |

Quantitative data on fold changes and p-values were not explicitly available in the reviewed literature and are noted as "Data not available." The referenced studies describe these changes as statistically significant reductions.



#### **Upregulated Inflammatory Markers**

Conversely, the proteomics study revealed a significant increase in several inflammatory markers in the CSF of patients after 12 months of **Tofersen** treatment.[5] This finding is consistent with observations of CSF pleocytosis and intrathecal immunoglobulin production in some patients receiving ASO therapies.[8]

Table 2: Upregulated Inflammatory Markers Following Tofersen Treatment

| Protein/Marker                              | Function                                             | Fold Change<br>(Timepoint)             | p-value            |
|---------------------------------------------|------------------------------------------------------|----------------------------------------|--------------------|
| Interleukins (specific<br>ILs not detailed) | Cytokines in immune response                         | Data not available                     | Data not available |
| Tumor Necrosis Factor (TNF)                 | Pro-inflammatory cytokine                            | Data not available                     | Data not available |
| Glial Fibrillary Acidic<br>Protein (GFAP)   | Marker of astrogliosis                               | Data not available                     | Data not available |
| SerpinA1                                    | Serine protease<br>inhibitor, acute phase<br>protein | MR = 1.12 (12 months vs. baseline)     | < 0.0001           |
| Chitinase-3-like-1<br>(CHI3L1)              | Inflammation, tissue remodeling                      | MR = 1.039 (12<br>months vs. baseline) | 0.001              |

MR: Mean Ratio. Quantitative data on fold changes and p-values for interleukins, TNF, and GFAP were not explicitly available in the reviewed literature and are noted as "Data not available."

## Experimental Protocols Targeted Proteomics with NULISA™ Assay

The identification of **Tofersen**'s off-target protein effects was primarily achieved through a targeted proteomics study employing the NUcleic acid Linked Immuno-Sandwich Assay (NULISA™).



- Assay Principle: The NULISA platform utilizes a pair of antibodies that bind to a target protein. Each antibody is conjugated to a unique DNA barcode. When the antibodies bind to the target protein, the DNA barcodes are brought into close proximity and are ligated to form a new, unique DNA reporter molecule. This reporter molecule is then amplified and quantified using next-generation sequencing (NGS), providing a highly sensitive and specific measurement of the target protein.[9][10]
- Panel: The study utilized the NULISAseq<sup>™</sup> CNS Disease Panel 120, which is designed to
  quantify 120 proteins associated with neurodegenerative diseases, including markers for
  amyloid and tau pathologies, synaptic function, neurodegeneration, and inflammation.[9][11]
- Sample Collection and Preparation: Cerebrospinal fluid (CSF) and serum samples were
  collected from SOD1-ALS patients at baseline and at various time points following **Tofersen**treatment.[5] Samples were processed according to the NULISA protocol, which typically
  involves thawing on ice and centrifugation to remove particulates before incubation with the
  antibody cocktail.[12]
- Data Analysis: Raw sequencing reads are normalized to internal controls to account for well-to-well and plate-to-plate variation. The normalized data is then log2-transformed to generate NULISA Protein Quantification (NPQ) values, which are used for statistical analysis.[10]

### **Visualizing the Molecular Interactions**

The following diagrams, generated using the DOT language, illustrate the known primary mechanism of **Tofersen** and the potential signaling pathways affected by its off-target molecular changes.



Click to download full resolution via product page



Tofersen's primary mechanism of action.



Click to download full resolution via product page

Overview of Tofersen's off-target effects.





Click to download full resolution via product page

Workflow for identifying off-target effects.

#### **Discussion and Future Directions**

The discovery of **Tofersen**'s influence on a range of molecular targets beyond SOD1 mRNA opens new avenues for understanding its therapeutic effects and potential side effects. The downregulation of proteins involved in synaptic function and protein degradation, such as neuropentraxins and UCHL1, may contribute to the observed clinical outcomes. The reduction in A $\beta$ 1-42 is also of interest, given the known interaction between SOD1 and amyloid pathology.[13]



The observed increase in inflammatory markers warrants further investigation. While it may represent a reactive immune response to the ASO therapy, the long-term consequences of this neuroinflammation are not yet fully understood.[13] It is crucial to determine whether these off-target effects are a direct result of **Tofersen** binding to other mRNAs or downstream consequences of reducing SOD1 levels. Future research, including transcriptomic analyses and in vitro binding assays, will be essential to elucidate the precise mechanisms underlying these molecular changes. A deeper understanding of **Tofersen**'s complete molecular target profile will be invaluable for optimizing its therapeutic use and for the development of future ASO-based therapies for neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. als.org [als.org]
- 2. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 3. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeted Proteomics upon Treatment with Tofersen Identifies Novel Response Markers for Superoxide Dismutase 1-Linked Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Targeted Proteomics upon Treatment with Tofersen Identifies Novel Response Markers for Superoxide Dismutase 1-Linked Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alamarbio.com [alamarbio.com]
- 10. biognosys.com [biognosys.com]
- 11. alamarbio.com [alamarbio.com]



- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tofersen's Molecular Landscape: An In-depth Examination of Targets Beyond SOD1 mRNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#molecular-targets-of-tofersen-beyond-sod1-mrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com